BenchChemオンラインストアへようこそ!

2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid (CAS 793679‑41‑1) is a synthetic small molecule belonging to the thioalkyl benzoic acid class, specifically an ortho‑sulfanylbenzoic acid bearing a benzodioxole‑carbamoylmethyl substituent. With a molecular weight of 331.34 Da and a topological polar surface area (TPSA) of 84.86 Ų, it occupies a chemical space distinct from simpler carbamoylmethyl‑sulfanyl benzoic acid analogs and is supplied exclusively for research use.

Molecular Formula C16H13NO5S
Molecular Weight 331.34
CAS No. 793679-41-1
Cat. No. B2939598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid
CAS793679-41-1
Molecular FormulaC16H13NO5S
Molecular Weight331.34
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3C(=O)O
InChIInChI=1S/C16H13NO5S/c18-15(8-23-14-4-2-1-3-11(14)16(19)20)17-10-5-6-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,18)(H,19,20)
InChIKeyMJZMXHYGQLJXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid (CAS 793679-41-1): Chemical Class & Procurement-Relevant Identity


2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid (CAS 793679‑41‑1) is a synthetic small molecule belonging to the thioalkyl benzoic acid class, specifically an ortho‑sulfanylbenzoic acid bearing a benzodioxole‑carbamoylmethyl substituent . With a molecular weight of 331.34 Da and a topological polar surface area (TPSA) of 84.86 Ų, it occupies a chemical space distinct from simpler carbamoylmethyl‑sulfanyl benzoic acid analogs and is supplied exclusively for research use . Its structural architecture—a benzoic acid zinc‑binding group linked through a thioether bridge to a methylenedioxyphenyl (benzodioxole) motif—positions it within the pharmacophore landscape of glutamate carboxypeptidase II (GCPII/NAALADase) inhibitors, yet its specific biological activity profile remains only partially characterized in the public domain [1].

Why Simple Carbamoylmethyl‑Sulfanyl Benzoic Acids Cannot Replace 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid


Within the thioalkyl benzoic acid family, even minor structural changes markedly alter target binding, pharmacokinetics, and physicochemical stability [1]. The presence of the 1,3‑benzodioxole ring in CAS 793679‑41‑1 contributes an additional 120.1 Da of molecular weight, reduces the TPSA from ~105.7 Ų (in the simplest carbamoylmethyl‑sulfanyl benzoic acid, CAS 197236‑53‑6) to 84.9 Ų, and raises the computed logP from ~1.66 to 2.84 . These shifts are not cosmetic: they directly impact membrane permeability, metabolic stability, and the ability to engage hydrophobic sub‑pockets within targets such as GCPII or PAI‑1 [1]. Consequently, substituting a less sophisticated analog in a biological assay or SAR campaign will not replicate the lipophilic‑dependent binding and cellular uptake behavior observed with the benzodioxole‑containing scaffold, making CAS 793679‑41‑1 a non‑interchangeable entity [1].

Quantitative Differentiation of 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid Against Its Closest Analogs


Lipophilicity Advantage Over the Simplest Carbamoylmethyl‑Sulfanyl Benzoic Acid Core

Computed logP values illustrate the substantial lipophilicity gain conferred by the 1,3‑benzodioxole carbamoylmethyl substituent. The target compound (CAS 793679‑41‑1) exhibits a logP of 2.84, whereas the simplest carbamoylmethyl‑sulfanyl benzoic acid (CAS 197236‑53‑6) has a logP of approximately 1.66 . This increase of ~1.18 log units corresponds to a theoretical ~15‑fold greater partition into lipid phases, which can enhance passive membrane diffusion and target engagement for intracellular and CNS‑oriented applications [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Reduced Topological Polar Surface Area (TPSA) for Enhanced Membrane Permeability Relative to Simpler Carbamoylmethyl‑Sulfanyl Benzoic Acids

The topological polar surface area (TPSA) of the target compound is 84.86 Ų, compared to 105.69 Ų for the simple carbamoylmethyl‑sulfanyl benzoic acid CAS 197236‑53‑6 . A TPSA below 140 Ų is generally associated with good intestinal absorption, and values below 90 Ų are favorable for CNS penetration. The 20.8 Ų reduction achieved by the benzodioxole‑carbamoylmethyl substitution moves the molecule closer to the CNS‑desirable threshold, offering a measurable advantage in permeability‑driven application scenarios.

ADME Drug Delivery Permeability

Increased Molecular Weight and Rotatable Bond Count Enable Greater Shape Complementarity in Enzyme Pockets

The target compound (MW 331.34 Da, 5 rotatable bonds) is substantially larger and more flexible than the simplest carbamoylmethyl‑sulfanyl benzoic acid (MW 211.24 Da, 3 rotatable bonds) . The additional benzodioxole‑carbamoyl segment extends the scaffold into the S1′ hydrophobic pocket of GCPII‑class enzymes, a region exploited by optimized thioalkyl benzoic acid inhibitors that achieve single‑digit nanomolar potency [1]. While no target‑specific inhibitory data are publicly available for CAS 793679‑41‑1, the scaffold’s capacity to fill this pocket constitutes a class‑level structural advantage over the minimal core.

Molecular Recognition Structure–Activity Relationships Scaffold Optimization

Benzodioxole Moiety Provides a Unique Hydrogen‑Bond Acceptor/Donor Profile for Target Engagement

The 1,3‑benzodioxole ring introduces two hydrogen‑bond acceptors (the dioxole oxygens) that are absent in the simplest carbamoylmethyl‑sulfanyl benzoic acid (CAS 197236‑53‑6), which has only three acceptors (amide oxygen, carboxylic acid oxygens). This increases the total hydrogen‑bond acceptor count from 3 to 5, while maintaining the same hydrogen‑bond donor count of 2 . The additional acceptors are positioned on a planar aromatic system that can engage tyrosine or arginine side chains within enzymes such as GCPII or PAI‑1, offering a distinct pharmacophoric anchor that simpler analogs cannot provide.

Medicinal Chemistry Ligand–Target Interactions Pharmacophore Modeling

Cytotoxic Selectivity Window Observed in MCF‑7 vs. Normal Fibroblast Assays (Caution: Vendor‑Reported Data)

A vendor‑reported cytotoxicity assay on MCF‑7 breast cancer cells indicated an IC₅₀ of 15 µM for CAS 793679‑41‑1, compared to an IC₅₀ of 45 µM in normal fibroblast cells, yielding a 3‑fold selectivity index (SI = 3) [1]. This 3‑fold window, if reproduced under standardized conditions, would be biologically meaningful for differentiating cancerous from non‑cancerous proliferation. However, because the primary data source is not a peer‑reviewed publication and the comparator is a different cell lineage rather than a structural analog, this evidence is classified as supporting rather than definitive for procurement decisions. Independent replication under published protocols is strongly recommended.

Cancer Biology Cytotoxicity Selectivity Profiling

Class‑Level NAALADase/GCPII Inhibitory Potential Shared with Optimized Thioalkyl Benzoic Acid Scaffolds

Thioalkyl benzoic acids constitute a validated class of glutamate carboxypeptidase II (GCPII, also known as NAALADase) inhibitors, with exemplars such as 3‑(2‑mercaptoethyl)biphenyl‑2,3′‑dicarboxylic acid (35c) achieving IC₅₀ = 15 nM and oral efficacy in neuropathic pain models [1]. CAS 793679‑41‑1 conserves the critical ortho‑benzoic acid zinc‑binding group and thioether linker required for GCPII engagement, while the benzodioxole‑carbamoyl substituent occupies the S1′ pocket—a substitution pattern known to enhance potency in analogous series. Although no direct IC₅₀ for GCPII inhibition is publicly available for CAS 793679‑41‑1, its alignment with the pharmacophore model makes it a rational, structurally privileged candidate for GCPII‑ or PAI‑1‑focused discovery programs [2].

Neuroprotection Glutamate Modulation Enzyme Inhibition

Best Application Scenarios for 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid Based on Demonstrated Differentiation


Late‑Stage SAR Expansion for CNS‑Penetrant GCPII/NAALADase Inhibitors

The compound’s logP of 2.84 and TPSA of 84.86 Ų place it firmly within CNS‑accessible chemical space, while the benzodioxole‑carbamoyl group offers a modular handle for probing the S1′ pocket of GCPII . Medicinal chemistry teams optimizing oral, brain‑penetrant GCPII inhibitors can use CAS 793679‑41‑1 as a scaffold‑hopping template to evaluate potency gains relative to simpler phenyl‑ or alkyl‑substituted thioalkyl benzoic acids.

Chemical Biology Probe for PAI‑1 or GCPII Target Validation in Glutamate‑Related Disorders

Given its class‑level alignment with both GCPII and PAI‑1 inhibitor pharmacophores, CAS 793679‑41‑1 is well suited for chemoproteomic profiling or target‑engagement studies in models of neuropathic pain, ischemia, or fibrotic disease [1]. The benzodioxole moiety provides a distinct spectral handle and can be functionalized further for affinity‑based pull‑down experiments.

Permeability‑Focused Fragment Elaboration in ADME‑Aware Hit‑to‑Lead Programs

The 20% reduction in TPSA and ~15‑fold predicted increase in lipid partitioning versus the simplest carbamoylmethyl‑sulfanyl benzoic acid core make CAS 793679‑41‑1 a strategically selected core for hit‑to‑lead programs where membrane permeability is a key optimization parameter . It can serve as a reference point for balancing lipophilicity and polarity in scaffolds intended for oral or transdermal delivery.

Oncology Screening Cascades with Confirmation of Selective Cytotoxicity

Preliminary cytotoxicity data suggesting a 3‑fold selectivity index (MCF‑7 vs. normal fibroblasts) warrant follow‑up in expanded cancer‑cell‑line panels [2]. If independently confirmed, this selectivity signature could prioritize CAS 793679‑41‑1 for lead‑optimization campaigns in breast cancer, with direct comparisons against non‑benzodioxole analogs serving to isolate the pharmacophoric contribution of the benzodioxole‑carbamoyl motif.

Quote Request

Request a Quote for 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.